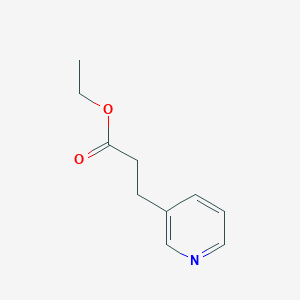







|
REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]=O)[CH:12]=1.Cl[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22]>C1COCC1>[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH:12]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
44.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
|
Name
|
|
|
Quantity
|
4.41 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
4.93 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the temperature below -50° C.
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with water
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ether and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether phase was dried with brine
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in erthyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
palladium hydroxide on carbon (wet, Degussa type, 20% Pd content, 1 g) was added
|
|
Type
|
WAIT
|
|
Details
|
The mixture was hydrogenated at 45 psi hydrogen pressure for 2 h
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered thru sulka floc
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (2:3 petroleum ether:ethyl acetate, eluent)
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)CCC(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.83 g | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |